molecular formula C21H21ClFN7 B1139464 Ilginatinib hydrochloride CAS No. 1239358-85-0

Ilginatinib hydrochloride

Cat. No. B1139464
CAS RN: 1239358-85-0
M. Wt: 425.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilginatinib hydrochloride, also known as NS-018, is under clinical development by NS Pharma . It is currently in Phase II for Chronic Idiopathic Myelofibrosis (Primary Myelofibrosis) . The drug candidate is administered orally as a tablet . It is also under development for the treatment of primary myelofibrosis, post-polycythemia vera myelofibrosis, post-essential thrombocythemia myelofibrosis, severe pneumonia, and acute respiratory distress syndrome caused due to COVID-19 .


Synthesis Analysis

Ilginatinib is a JAK2 inhibitor developed by NS Pharma . It has an IC50 value of 0.72 nM for JAK2 at the kinase level . It shows 46-fold, 54-fold, and 22-fold higher selectivity for JAK2 than for JAK1, JAK3, and TYK2, respectively .


Molecular Structure Analysis

The molecular formula of Ilginatinib hydrochloride is C21H21ClFN7 . Its molecular weight is 425.89 . The structure of Ilginatinib hydrochloride is not directly available from the search results.


Physical And Chemical Properties Analysis

Ilginatinib hydrochloride is a solid substance . It has a solubility of ≥ 35 mg/mL in DMSO when ultrasonicated . It should be stored at 4°C in a dry, sealed environment .

Scientific Research Applications

  • Metformin Hydrochloride in Drug Delivery Systems : A study on the in vitro release of metformin hydrochloride from sodium alginate/polyvinyl alcohol hydrogels highlights the potential of these materials in drug delivery systems (Martínez-Gómez et al., 2017).

  • Ciprofloxacin Hydrochloride in Wound Dressings : Research on alginate/chitosan-based bi-layer composite membranes as potential sustained-release wound dressings containing ciprofloxacin hydrochloride indicates the use of these materials in medical applications, particularly in wound healing (Han et al., 2014).

  • Photocrosslinked Alginate Hydrogels : The development of photocrosslinked alginate hydrogels with tunable biodegradation rates and mechanical properties demonstrates their utility in regenerative medicine and bioactive factor delivery, which could be relevant for the application of various hydrochloride compounds (Jeon et al., 2009).

  • Alginate Hydrogels in Biomedical Applications : Alginate hydrogels have been extensively used as scaffolds for tissue engineering, drug delivery, and as extracellular matrices in various biomedical applications. This research might provide a context for understanding how Ilginatinib hydrochloride could be used in similar applications (Rowley et al., 1999).

  • Ionic Liquids in Drug Delivery : A study on ionic liquids as potential enhancers for transdermal drug delivery illustrates the innovative approaches in pharmaceutical applications, which may also be relevant for the delivery of hydrochloride-based drugs (Monti et al., 2017).

Mechanism of Action

Ilginatinib hydrochloride is a highly active and orally bioavailable JAK2 inhibitor . It acts by targeting the JAK2 enzyme, which is often overactivated in certain types of myeloproliferative neoplasms .

Safety and Hazards

According to the Material Safety Data Sheet, Ilginatinib hydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It’s advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Future Directions

Ilginatinib hydrochloride is currently in the clinical trial phase, and its effectiveness against various conditions is being studied . The future directions of Ilginatinib hydrochloride largely depend on the results of these ongoing trials and the subsequent approval process .

properties

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVGPXGVAXXSH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilginatinib hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.